molecular formula C10H7BrN2O4 B1417140 Methyl 2-bromo-3-cyano-4-nitrophenylacetate CAS No. 1804403-74-4

Methyl 2-bromo-3-cyano-4-nitrophenylacetate

Cat. No.: B1417140
CAS No.: 1804403-74-4
M. Wt: 299.08 g/mol
InChI Key: BKXXRMQPSBZBTD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-4-nitrophenylacetate is a versatile chemical compound used extensively in scientific research. With its unique properties, it finds application in various fields, including organic synthesis, pharmaceutical development, and material science exploration. This compound is known for its stability and reactivity, making it a valuable tool for advancing scientific knowledge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-4-nitrophenylacetate typically involves the bromination of a suitable precursor, followed by nitration and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity. For instance, the bromination step might involve the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The nitration step could involve the use of nitric acid and sulfuric acid as nitrating agents. Finally, the esterification step would involve the reaction of the nitrated compound with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize waste, often involving continuous flow reactors and automated control systems to maintain precise reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-4-nitrophenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include various substituted phenylacetates depending on the nucleophile used.

    Reduction: Products include amino derivatives of the original compound.

    Oxidation: Products include carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-4-nitrophenylacetate is used in a wide range of scientific research applications:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: As an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: In the development of new materials with specific properties.

    Biological Research: As a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism by which Methyl 2-bromo-3-cyano-4-nitrophenylacetate exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical development, it may interact with biological targets through its functional groups, such as the nitro or cyano groups, which can form hydrogen bonds or participate in other interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-cyano-4-nitrophenylacetate
  • Methyl 2-bromo-4-cyano-3-nitrophenylacetate
  • Methyl 2-bromo-3-cyano-5-nitrophenylacetate

Uniqueness

Methyl 2-bromo-3-cyano-4-nitrophenylacetate is unique due to its specific arrangement of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical transformations is required.

Properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-3-8(13(15)16)7(5-12)10(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXXRMQPSBZBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-3-cyano-4-nitrophenylacetate
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